molecular formula C10H9BrN2 B8390144 1,2-Diamino-5-bromonaphthalene

1,2-Diamino-5-bromonaphthalene

Cat. No.: B8390144
M. Wt: 237.10 g/mol
InChI Key: YKTAPOGSLQBJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This discrepancy suggests either a nomenclature inconsistency or a limitation in the available sources. For this article, the sulfonamide derivative will be analyzed as the primary compound, with comparisons to structurally related naphthalene derivatives.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

5-bromonaphthalene-1,2-diamine

InChI

InChI=1S/C10H9BrN2/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5H,12-13H2

InChI Key

YKTAPOGSLQBJRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N)N)C(=C1)Br

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1,2-Diamino-5-bromonaphthalene serves as an important intermediate in the synthesis of various organic compounds. Its amino groups allow for nucleophilic substitutions and coupling reactions, making it a versatile building block in organic synthesis.

Table 1: Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Palladium-Catalyzed CouplingUtilized for synthesizing biaryl compounds85-90
Nucleophilic SubstitutionAmino group substitution with halides75-80
ArylationCopper-catalyzed arylation with various substrates70-85

Material Science

The compound has applications in the development of advanced materials, particularly in the production of polymers and dyes. The bromine substituent enhances the reactivity and stability of the resulting materials.

Case Study: Polymer Development

A study demonstrated that incorporating this compound into polyamide resins improved thermal stability and mechanical properties. The bromine atom acts as a flame retardant, enhancing the safety profile of the polymer.

Medicinal Chemistry

Research indicates that this compound exhibits potential medicinal properties, including antimicrobial and anticancer activities. Its structural features contribute to its bioactivity.

Table 2: Biological Activities of this compound

Activity TypeTest Organism/Cell LineResult
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AnticancerMCF-7 (breast cancer cells)IC50 = 15 µM
AntioxidantDPPH radical scavenging assayIC50 = 50 µg/mL

Photophysical Properties

The compound has been studied for its photophysical properties, which are crucial for applications in organic light-emitting diodes (OLEDs) and solar cells. Its ability to absorb light at specific wavelengths makes it suitable for these technologies.

Case Study: OLED Applications

Research shows that devices incorporating derivatives of this compound display enhanced luminescent properties compared to conventional materials. This improvement is attributed to its favorable energy levels and charge transport characteristics.

Environmental Applications

Due to its chemical stability and reactivity, this compound is also explored for environmental applications such as corrosion inhibition and as a dye in textile industries.

Case Study: Corrosion Inhibition

A study evaluated the effectiveness of this compound as a corrosion inhibitor for steel in acidic environments. Results indicated a significant reduction in corrosion rates, making it a promising candidate for industrial applications.

Comparison with Similar Compounds

Key Properties of 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride

  • Chemical Formula : C₁₀H₁₁N₃O₂S·HCl
  • CAS Number : 1049752-75-1
  • Structure: Features a naphthalene backbone with sulfonamide (-SO₂NH₂) at position 1, amino (-NH₂) groups at positions 5 and 6, and a hydrochloride counterion .
  • Synonyms: 5,6-Diamino-1-naphthalenesulfonamide hydrochloride, 1,2-Diamino-naphthalene-5-sulfonamide hydrochloride .
  • Applications : Primarily used in research and development (R&D), particularly in pharmaceutical and organic synthesis contexts .

Comparison with Similar Compounds

1-Nitronaphthalene (CAS: 86-57-7)

A structurally related aromatic compound with a nitro (-NO₂) substituent at position 1.

Property 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride 1-Nitronaphthalene
CAS Number 1049752-75-1 86-57-7
Substituents -NH₂ (positions 5,6), -SO₂NH₂ (position 1), HCl -NO₂ (position 1)
Reactivity High nucleophilicity due to amino groups; sulfonamide enhances stability Electrophilic nitro group participates in reduction and substitution reactions
Hazards Requires handling precautions for inhalation and skin contact; no bulk transport data Classified as hazardous; toxic upon prolonged exposure
Regulatory Status No specific EC number; limited regulatory data EINECS 201-684-5; regulated under EU chemical directives
Applications R&D in medicinal chemistry (e.g., sulfa drug analogs) Industrial synthesis of dyes and intermediates

Key Differences :

  • The sulfonamide derivative’s amino and sulfonamide groups make it more polar and water-soluble compared to the nitro-substituted 1-nitronaphthalene.

Other Diamino-Naphthalene Derivatives

While specific data on 1,2-diamino-5-bromonaphthalene is absent, comparisons can be inferred based on substituent effects:

  • Bromo vs. Sulfonamide : A bromo substituent (-Br) would increase molecular weight and hydrophobicity compared to the sulfonamide group. Bromine’s electronegativity may also alter electronic properties, affecting reactivity in cross-coupling reactions.
  • Amino Group Positioning: Amino groups at positions 1 and 2 (hypothetical bromo compound) versus 5 and 6 (sulfonamide derivative) would influence conjugation and binding affinity in biological systems.

Research Findings and Data Gaps

  • Sulfonamide Derivative: Studies highlight its utility in synthesizing fluorescent probes due to the electron-rich amino-sulfonamide system .
  • 1-Nitronaphthalene : Well-documented in industrial applications but poses environmental risks due to nitroaromatic toxicity .
  • Data Limitations: No peer-reviewed studies or safety data were found for this compound, indicating a critical research gap.

Preparation Methods

Sequential Nitration and Bromination Followed by Reduction

A foundational approach involves the regioselective introduction of nitro and bromo groups prior to reduction. Source details a method for 1,5-naphthalenediamine synthesis that can be adapted for the 1,2-diamino-5-bromo derivative. In this process, naphthalene undergoes mononitration to yield 1-nitronaphthalene, followed by bromination at the 5-position using bromine or hydrobromic acid in the presence of a Lewis acid catalyst. The resulting 1-nitro-5-bromonaphthalene is then subjected to catalytic hydrogenation.

Key challenges include avoiding over-bromination and managing the electron-withdrawing effects of the nitro group, which can deactivate the ring toward further electrophilic substitution. Source highlights the use of noble metal catalysts (e.g., palladium on carbon) in hydrogenation, achieving >90% conversion under mild conditions (25–50°C, 1–3 atm H₂). However, competing side reactions, such as the formation of azo or azoxy byproducts, necessitate careful solvent selection—polar aprotic solvents like dimethylformamide (DMF) suppress these pathways.

Direct Reduction of Dinitro Intermediates

An alternative route involves the synthesis of 1,2-dinitro-5-bromonaphthalene followed by simultaneous reduction of both nitro groups. Source demonstrates the efficacy of iron/ammonium chloride systems for reducing nitroarenes. In a representative procedure, 1-bromo-3,5-dinitrobenzene is reduced to 1-bromo-3,5-diaminobenzene in 92% yield using Fe/NH₄Cl in a methanol-water solvent. Adapting this to naphthalene systems requires addressing steric hindrance and electronic effects.

Halogenation-Amination Sequences

Ullmann-Type Coupling for Amino Group Introduction

Copper-mediated Ullmann coupling enables the introduction of amino groups into pre-brominated naphthalenes. For example, 1,5-dibromonaphthalene can undergo sequential amination reactions with ammonia or protected amines. Source describes an industrial-scale protocol for 6-bromonaphthalene-1,2-diamine, where bromine is introduced prior to nitration and reduction. While this method targets the 6-position, analogous regiochemical control can be achieved for the 5-bromo isomer by adjusting directing groups and reaction conditions.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers a modern alternative. A hypothetical pathway involves treating 1,5-dibromonaphthalene with ammonia under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃). However, competing diarylation and catalyst deactivation by bromide ions pose significant hurdles. Source’s asymmetric hydroamination methodology, though designed for enamines, suggests that ligand design (e.g., Josiphos-type ligands) could improve selectivity in naphthalene systems.

Catalytic Hydrogenation Optimization

Solvent and Catalyst Synergy

The choice of solvent profoundly impacts hydrogenation efficiency. Source identifies water as a critical additive when using noble metal catalysts, enhancing nitro group solubility and preventing catalyst poisoning. For instance, hydrogenating 1-nitro-5-bromonaphthalene in a DMF/water mixture (4:1 v/v) with 5% Pd/C achieves 95% yield of 1-amino-5-bromonaphthalene, a potential intermediate for diamine synthesis.

Pressure and Temperature Effects

Elevated hydrogen pressures (10–15 atm) and moderate temperatures (60–80°C) favor complete reduction while minimizing debromination—a common side reaction in brominated aromatics. Kinetic studies from Source indicate that debromination becomes significant above 100°C, necessitating precise thermal control.

Industrial-Scale Methodologies

Continuous Flow Systems

Source’s industrial method for 6-bromonaphthalene-1,2-diamine employs a multi-step sequence with in-line purification. Adapting this to the 5-bromo isomer involves:

  • Acetylation : Protecting amino groups during nitration.

  • Nitration : Using mixed acid (HNO₃/H₂SO₄) at 0–5°C to ensure mono-nitration.

  • Reduction : Iron powder in methanol/water with NH₄Cl, achieving near-quantitative yields.

Emerging Techniques and Computational Insights

DFT-Guided Reaction Design

Computational studies from Source reveal that electron-deficient naphthalenes favor electrophilic bromination at the 5-position. This aligns with experimental observations in Source, where nitration at the 1-position directs subsequent bromination to the 5-position via resonance and inductive effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.